molecular formula C20H28O4 B073462 Gibberellin A12 CAS No. 1164-45-0

Gibberellin A12

Cat. No. B073462
CAS RN: 1164-45-0
M. Wt: 332.4 g/mol
InChI Key: UJFQJDAESQJXTG-UFUZVNNQSA-N
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Description

Gibberellin A12 is a C20-gibberellin, initially identified in Gibberella fujikuroi . The gibbane skeleton carries 1beta- and 4aalpha-methyl groups, 1alpha- and 10beta-carboxy substituents, and a methylene group at C-8 .


Synthesis Analysis

Gibberellin biosynthesis and metabolism have been studied extensively . The importance of ent-kaurene synthetase and its regulation for the production of GAs is emphasized . Factors regulating the enzymes mediating oxidation steps to GA12-aldehyde and hydroxylation steps to GAs are identified .


Molecular Structure Analysis

Gibberellin A12 is a C20-gibberellin . The gibbane skeleton carries 1beta- and 4aalpha-methyl groups, 1alpha- and 10beta-carboxy substituents, and a methylene group at C-8 .


Chemical Reactions Analysis

Gibberellin A12 is a C20-gibberellin . It plays a role in the biosynthesis, metabolism, and compartmentation of these hormones and their derivatives .


Physical And Chemical Properties Analysis

Gibberellins are defined by their chemical structure . They are naturally occurring tetracyclic diterpenoid acids with structures based on the ent gibberellane carbon skeleton .

Scientific Research Applications

Gibberellin Receptor Interaction

Gibberellin A12, like other gibberellins, interacts with specific receptors in plants. The gibberellin receptor GID1 binds to bioactive gibberellins, including A12, and plays a crucial role in regulating gene expression and plant growth. This interaction leads to the degradation of DELLA proteins, affecting various developmental processes (Murase et al., 2008).

Biosynthesis Pathways

Gibberellin A12 is produced through complex biosynthesis pathways. Two key pathways, the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway, contribute to its synthesis. These pathways are integral to the production of various gibberellins, including A12, and play a role in plant growth and development (Kasahara et al., 2002).

Plant Growth and Development

Gibberellin A12 affects plant growth and development significantly. It influences shoot growth, leaf expansion, and can break forms of dormancy in plants. Gibberellin A12 also impacts flowering and can mimic the effects of light exposure and vernalization in plants (Brian, 1959).

Metabolic Activities

The metabolism of gibberellin A12 in plants involves various biochemical pathways. Studies on species like Cucurbita maxima have helped identify key metabolic routes and products of gibberellin A12, enhancing our understanding of its role in plant physiology (Lange et al., 1993).

Regulation of Gibberellin Levels

The levels of gibberellin A12, like other gibberellins, are tightly regulated in plants. This regulation is influenced by developmental stages, hormonal balances, and environmental stimuli. Understanding the regulatory mechanisms offers insights into the role of gibberellin A12 in growth and development processes (Yamaguchi, 2008).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Current research on gibberellin biosynthesis is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . There have also been recent advances in understanding gibberellin transport and distribution and their relevance to plant development .

properties

IUPAC Name

(1R,2S,3S,4R,8S,9S,12R)-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(20)16(21)22/h12-15H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/t12-,13+,14-,15+,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFQJDAESQJXTG-UFUZVNNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922038
Record name Gibberellin A12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A12

CAS RN

1164-45-0
Record name Gibberellin A12
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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